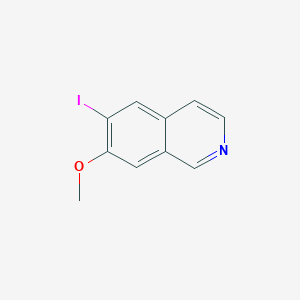

6-Iodo-7-methoxyisoquinoline

Übersicht

Beschreibung

6-Iodo-7-methoxyisoquinoline is a compound that belongs to the class of isoquinolines . Isoquinolines are heterocyclic compounds consisting of a benzene ring fused to a pyridine ring . The compound has a molecular formula of C10H8INO .

Synthesis Analysis

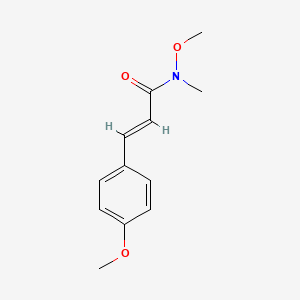

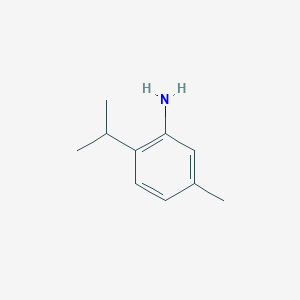

The synthesis of 6-Iodo-7-methoxyisoquinoline and similar compounds has been reported in the literature . For instance, 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components were iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles .Molecular Structure Analysis

The molecular structure of 6-Iodo-7-methoxyisoquinoline is characterized by the presence of an isoquinoline ring, a methoxy group at the 7-position, and an iodine atom at the 6-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Importance

6-Iodo-7-methoxyisoquinoline serves as a crucial intermediate in the synthesis of complex natural products and pharmaceuticals due to its structural uniqueness. For example, a novel synthesis method for highly-substituted isoquinolines, exemplified by the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, utilizes direct metalation followed by cuprate-mediated methylation, demonstrating the compound's role in advancing synthetic organic chemistry (Melzer, Felber, & Bracher, 2018).

Building Blocks for Antibiotics

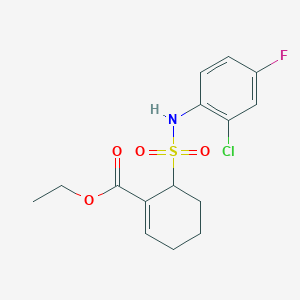

The compound is also a key building block in the synthesis of halogenated quinolines, which are crucial for antimicrobial drug discovery. A practical and scalable route has been developed for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline, highlighting its significance in the development of new antibiotics (Flagstad et al., 2014).

Heterocyclic Quinones Research

Research on heterocyclic quinones, including 7-methoxyisoquinoline-5,8-quinone, focuses on understanding the transmission of mesomeric and inductive effects of quinone carbonyl groups through the heteroring. This research contributes to our knowledge of quinone electrophilicity and chelate formation, which is vital for the development of novel therapeutic agents (Tsizin & Lopatin, 1977).

Fluorescence Studies

The fluorescence properties of 6-methoxyquinoline derivatives have been studied to understand their basic properties in different media, which has implications for their use in diagnostic and analytical applications. These studies help to elucidate the excited-state behavior of these compounds and their interactions with biological molecules (Schulman et al., 1974).

Antifungal Activities

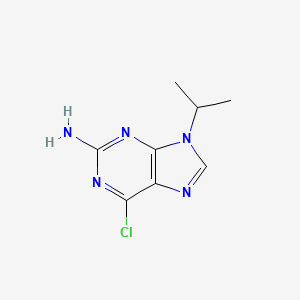

The synthesis of novel 6-iodoquinazolin-4(3H)-one derivatives, starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, led to the discovery of compounds with significant fungicidal activities. This highlights the potential of 6-Iodo-7-methoxyisoquinoline derivatives in developing new antifungal agents (El-Hashash et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-iodo-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNBYMCAENDETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-7-methoxyisoquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)